molecular formula C11H16N4O3 B10960973 (1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone

(1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B10960973
M. Wt: 252.27 g/mol
InChI Key: NGPXOIBIGKNASZ-UHFFFAOYSA-N
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Description

(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

(2-methyl-4-nitropyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C11H16N4O3/c1-8-5-3-4-6-14(8)11(16)10-9(15(17)18)7-12-13(10)2/h7-8H,3-6H2,1-2H3

InChI Key

NGPXOIBIGKNASZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=NN2C)[N+](=O)[O-]

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and time, are optimized to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE is unique due to its combination of a pyrazole ring with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

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